molecular formula C18H23ClN4O2S B2472242 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1189464-63-8

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2472242
CAS No.: 1189464-63-8
M. Wt: 394.92
InChI Key: PTYTWBYFPLWXOH-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O2S and its molecular weight is 394.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Hassan et al. (2019) focused on the synthesis of new isoxazole derivatives, including those related to the compound of interest, through various chemical reactions. These derivatives were then evaluated for their pharmacological potency, showcasing significant anti-hepatic cancer results and strong antimicrobial effects when compared to the standard drug doxorubicin, especially when considering their toxic effects on normal cell lines (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Chemoselective Nucleophilic Chemistry and Insecticidal Activity

Another research avenue explores the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their insecticidal activity. This study led to the preparation of a significant number of derivatives starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating a methodical approach to generating structurally diverse compounds with potential biological applications (Yu et al., 2009).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies reveal that such compounds offer extra stability and higher inhibition efficiencies, indicating their potential as protective agents in industrial applications (Hu et al., 2016).

Dynamin GTPase Inhibition

Research by Gordon et al. (2013) on the development of second-generation indole-based dynamin GTPase inhibitors highlights the significance of the tertiary dimethylamino-propyl moiety, which is critical for inhibition. This study underscores the therapeutic potential of such compounds in modulating dynamin-dependent endocytic pathways, offering insights into developing novel treatments for diseases involving dysregulated endocytosis (Gordon et al., 2013).

Diverse Heterocyclic Compound Synthesis

The versatility of related compounds as building blocks for synthesizing a wide array of heterocyclic compounds is evident in the work of Roman (2013), where 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride is utilized to generate a structurally diverse library. This approach not only showcases the chemical flexibility of these compounds but also their potential in discovering new molecules with varied biological activities (Roman, 2013).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S.ClH/c1-12-10-13(2)16-14(11-12)20-18(25-16)22(9-5-8-21(3)4)17(23)15-6-7-19-24-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYTWBYFPLWXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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